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molecular formula C7H8ClN B042847 3-Chloro-2-methylaniline CAS No. 87-60-5

3-Chloro-2-methylaniline

Cat. No. B042847
M. Wt: 141.6 g/mol
InChI Key: ZUVPLKVDZNDZCM-UHFFFAOYSA-N
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Patent
US04176198

Procedure details

o-Hydroxybenzaldehyde (0.20 mole) was treated with 2-methyl-3-chloroaniline (0.20 mole) with vigorous stirring in a 1 liter Erlenmeyer flask. After 15 mins., 33 cc of 95% ethanol was added and the reaction mixture was stirred vigorously for an additional 45 mins. The reaction mixture was left standing at room temperature for 10 min., then it was placed in an ice-bath for 0.5 hour. The crystals which formed were collected, washed with 95% ethanol, and air dried. Recrystallization from 85% ethanol gave N-(o-hydroxybenzylidene)-2-methyl-3-chloroaniline. m.p. 95°-97° C.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=O.[CH3:10][C:11]1[C:17]([Cl:18])=[CH:16][CH:15]=[CH:14][C:12]=1[NH2:13]>C(O)C>[OH:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[N:13][C:12]1[CH:14]=[CH:15][CH:16]=[C:17]([Cl:18])[C:11]=1[CH3:10]

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
OC1=C(C=O)C=CC=C1
Name
Quantity
0.2 mol
Type
reactant
Smiles
CC1=C(N)C=CC=C1Cl
Step Two
Name
Quantity
33 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring in a 1 liter Erlenmeyer flask
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred vigorously for an additional 45 mins
Duration
45 min
WAIT
Type
WAIT
Details
The reaction mixture was left
WAIT
Type
WAIT
Details
standing at room temperature for 10 min.
Duration
10 min
WAIT
Type
WAIT
Details
it was placed in an ice-bath for 0.5 hour
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
The crystals which formed
CUSTOM
Type
CUSTOM
Details
were collected
WASH
Type
WASH
Details
washed with 95% ethanol, and air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Recrystallization from 85% ethanol

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
OC1=C(C=NC2=C(C(=CC=C2)Cl)C)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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